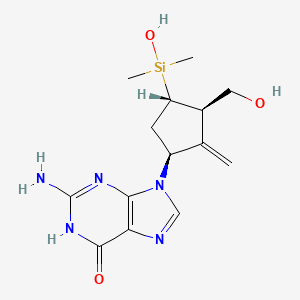
Impureté 4 de Cangrelor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cangrelor Impurity 4 is extensively used in pharmaceutical research for:
Product Development: It helps in the development of new drugs by providing insights into the stability and degradation pathways of Cangrelor.
Quality Control: It is used as a reference standard in quality control to ensure the purity and efficacy of Cangrelor.
Method Validation: It aids in the validation of analytical methods used to detect and quantify impurities in pharmaceutical formulations.
Stability Studies: It is used in stability studies to understand the long-term behavior of Cangrelor under various conditions.
Mécanisme D'action
Target of Action
Cangrelor Impurity 4, like Cangrelor, primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet aggregation, a process that is integral to the formation of blood clots. By antagonizing this receptor, Cangrelor Impurity 4 can effectively inhibit platelet aggregation .
Mode of Action
Cangrelor Impurity 4 acts as a selective, reversible antagonist of the P2Y12 platelet receptor . It inhibits ADP-induced platelet aggregation, a process typically triggered by damaged blood vessels, red blood cells, and/or platelets . By blocking the P2Y12 receptor, Cangrelor Impurity 4 prevents ADP from activating platelets, thereby inhibiting platelet aggregation .
Biochemical Pathways
The primary biochemical pathway affected by Cangrelor Impurity 4 is the platelet activation pathway . By inhibiting the P2Y12 receptor, Cangrelor Impurity 4 prevents the activation of platelets by ADP. This results in a decrease in platelet aggregation, which can reduce the risk of clot formation and subsequent cardiovascular events such as myocardial infarction or stent thrombosis .
Pharmacokinetics
Cangrelor Impurity 4, like Cangrelor, is administered intravenously and has a rapid onset of action . The short half-life of Cangrelor, approximately 3-6 minutes, results in a rapid offset of antiplatelet effect and the effect on the bleeding time within 20 minutes after discontinuation of the infusion .
Result of Action
The primary result of Cangrelor Impurity 4’s action is a significant reduction in platelet aggregation . This can reduce the risk of periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis (ST) in patients undergoing percutaneous coronary intervention (PCI) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of Cangrelor Impurity 4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity meets regulatory standards. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions and ensure environmental safety .
Analyse Des Réactions Chimiques
Types of Reactions
Cangrelor Impurity 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups attached to the phenyl ring.
Substitution: Halogen substitution reactions are common, where the chloro or iodo groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine and chlorine. The reactions are typically carried out under controlled temperature and pressure to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phenolic compounds, while substitution reactions can yield various halogenated derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cangrelor: The parent compound, used as an antiplatelet drug.
Clopidogrel: Another P2Y12 inhibitor used to prevent blood clots.
Prasugrel: A more potent P2Y12 inhibitor with a similar mechanism of action.
Uniqueness
Cangrelor Impurity 4 is unique due to its specific structural modifications, which provide insights into the degradation and stability of Cangrelor. Unlike other similar compounds, it is primarily used as a reference standard in pharmaceutical research rather than as a therapeutic agent .
Propriétés
Numéro CAS |
1830294-26-2 |
|---|---|
Formule moléculaire |
C22H28F3N5O7S2 |
Poids moléculaire |
595.6 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H28F3N5O7S2/c1-11(31)34-9-14-16(35-12(2)32)17(36-13(3)33)20(37-14)30-10-27-15-18(26-6-8-38-4)28-21(29-19(15)30)39-7-5-22(23,24)25/h10,14,16-17,20H,5-9H2,1-4H3,(H,26,28,29)/t14-,16-,17-,20-/m1/s1 |
Clé InChI |
BHXXFBCYKOTNPY-WVSUBDOOSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















